molecular formula C18H19BrN2O3S B11358137 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-butylacetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-butylacetamide

Cat. No.: B11358137
M. Wt: 423.3 g/mol
InChI Key: CCRQTXGRZPPGPN-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-butylacetamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a brominated dibenzo-thiazine core with an acetamide functional group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-butylacetamide typically involves multiple steps:

    Formation of the Dibenzo-thiazine Core: The initial step involves the synthesis of the dibenzo-thiazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The dibenzo-thiazine core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane.

    Oxidation: The brominated dibenzo-thiazine is oxidized to introduce the dioxido groups. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Acetamide Formation: The final step involves the introduction of the N-butylacetamide group. This can be achieved through an acylation reaction using butylamine and acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions can be used to modify the bromine or dioxido groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while reduction of the dioxido groups could yield a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-butylacetamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Studies might focus on its ability to modulate specific biological pathways, potentially leading to the development of new treatments for diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile tool in industrial applications.

Mechanism of Action

The mechanism by which 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-butylacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-butylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the N-butylacetamide group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H19BrN2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-butylacetamide

InChI

InChI=1S/C18H19BrN2O3S/c1-2-3-10-20-18(22)12-21-16-9-8-13(19)11-15(16)14-6-4-5-7-17(14)25(21,23)24/h4-9,11H,2-3,10,12H2,1H3,(H,20,22)

InChI Key

CCRQTXGRZPPGPN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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